Tead-IN-2

Description

Properties

IUPAC Name |

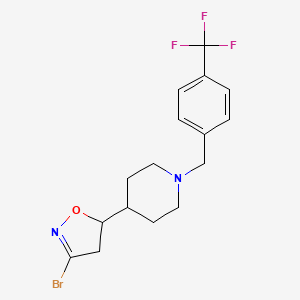

3-bromo-5-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrF3N2O/c17-15-9-14(23-21-15)12-5-7-22(8-6-12)10-11-1-3-13(4-2-11)16(18,19)20/h1-4,12,14H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYSFRYXGVNVIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2CC(=NO2)Br)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TEAD-IN-2 in the Hippo Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hippo Pathway and Its Role in Cancer

The Hippo signaling pathway is a crucial, evolutionarily conserved signaling cascade that plays a fundamental role in regulating organ size, tissue homeostasis, and stem cell maintenance by controlling the balance between cell proliferation and apoptosis.[1][2] Discovered initially through genetic screens in Drosophila melanogaster, the core components of this pathway are highly conserved in mammals.[2][3] Dysregulation of the Hippo pathway is a common event in a wide range of human cancers, where it leads to uncontrolled cell growth and tumor development.[1][2]

The transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), are the primary downstream effectors of the Hippo pathway.[4][5] In many cancers, YAP and TAZ are overexpressed and predominantly localized in the nucleus, where they associate with the TEA domain (TEAD) family of transcription factors (TEAD1-4).[6][7] This interaction is critical for driving the expression of genes that promote cell proliferation, survival, and migration, making the YAP/TAZ-TEAD protein-protein interaction (PPI) a highly attractive target for therapeutic intervention in oncology.[8][9] TEAD-IN-2 is a potent small molecule inhibitor designed to specifically disrupt this critical interaction.

The Core Hippo Signaling Cascade

The canonical Hippo pathway consists of a core kinase cascade that, when active, acts to suppress the function of YAP and TAZ.[3]

-

Upstream Activation: The pathway is activated by a variety of upstream signals, including high cell density (contact inhibition), mechanical stress, and signals from G-protein coupled receptors (GPCRs).[3]

-

Kinase Cascade: These signals lead to the activation of the mammalian Ste20-like kinases 1 and 2 (MST1/2; homologs of Hippo in Drosophila).[1][3] MST1/2, in complex with the scaffold protein Salvador homolog 1 (SAV1), then phosphorylates and activates the large tumor suppressor kinases 1 and 2 (LATS1/2).[4]

-

YAP/TAZ Phosphorylation: Activated LATS1/2 kinases directly phosphorylate YAP and TAZ on specific serine residues.[5][10]

-

Cytoplasmic Sequestration and Degradation: This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester YAP/TAZ in the cytoplasm, preventing their nuclear translocation.[3][6] Cytoplasmic retention ultimately leads to the degradation of YAP/TAZ through a β-TrCP-mediated proteasomal pathway.[3]

When the Hippo pathway is active ("Hippo-ON"), YAP and TAZ are kept out of the nucleus and degraded, thus their growth-promoting transcriptional program is silenced.

Mechanism of Action of this compound

When the Hippo pathway is inactive ("Hippo-OFF"), unphosphorylated YAP and TAZ translocate to the nucleus.[4] In the nucleus, they lack a DNA-binding domain and must interact with transcription factors to regulate gene expression.[11][12] The TEAD family of transcription factors (TEAD1-4) are the primary binding partners for YAP and TAZ.[6][13] The formation of the YAP/TAZ-TEAD transcriptional complex is the key event that drives the expression of downstream target genes, such as CTGF and CYR61, which are critical for cell proliferation and tumorigenesis.[8][14]

This compound functions as a direct inhibitor of this protein-protein interaction.[15] It is designed to bind to a pocket on the surface of TEAD proteins, specifically at the interface where YAP and TAZ would normally bind.[16] By occupying this site, this compound physically obstructs the association of YAP and TAZ with TEAD. This disruption prevents the formation of the active transcriptional complex, leading to the suppression of TEAD-dependent gene expression and subsequent inhibition of cancer cell growth.[17][18]

References

- 1. Activation mechanisms of the Hippo kinase signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 3. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TEAD Proteins Associate With DNA Repair Proteins to Facilitate Cellular Recovery From DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Structural and functional analysis of the YAP-binding domain of human TEAD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. What are TEAD2 inhibitors and how do they work? [synapse.patsnap.com]

Discovery and Synthesis of Novel TEAD Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in various cancers, making it a prime target for therapeutic intervention. The transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4) are the ultimate downstream effectors of this pathway, executing its pro-proliferative genetic program by partnering with transcriptional co-activators YAP and TAZ. The direct inhibition of TEAD transcription factors has emerged as a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the discovery and synthesis of novel TEAD inhibitors, detailing various inhibition mechanisms, experimental screening protocols, and key quantitative data for recently developed compounds.

The Hippo Pathway and Rationale for TEAD Inhibition

The Hippo pathway is a complex kinase cascade that, in its "ON" state, phosphorylates and promotes the cytoplasmic sequestration and degradation of the oncoproteins YAP and TAZ. When the pathway is "OFF"—due to mutations in upstream components like NF2 or other signals—unphosphorylated YAP/TAZ translocate to the nucleus.[1] There, they bind to TEAD transcription factors, which are unable to activate transcription on their own, to form a potent transcriptional complex. This complex drives the expression of genes that promote cell proliferation, survival, and metastasis.

Given that many core components of the Hippo pathway are tumor suppressors, directly targeting them is challenging. TEAD proteins, however, represent a critical and druggable node. By inhibiting the function of TEADs, the oncogenic output of the hyperactivated YAP/TAZ-TEAD complex can be effectively silenced.[2][3]

Mechanisms of TEAD Inhibition

Several distinct strategies have been developed to inhibit TEAD activity, primarily targeting the highly conserved central lipid pocket or the YAP/TAZ protein-protein interface.

-

Allosteric Inhibition of Palmitoylation: TEAD proteins undergo essential auto-palmitoylation on a conserved cysteine residue within a deep central lipid pocket. This modification is crucial for TEAD stability and its interaction with YAP/TAZ. Small molecules that bind to this pocket can prevent palmitoylation, leading to TEAD destabilization and disruption of the YAP/TAZ-TEAD interaction.[4] Many current clinical candidates, such as VT3989, operate via this mechanism.[5][6]

-

Covalent Inhibition: Covalent inhibitors form an irreversible bond with the conserved cysteine in the lipid pocket. These inhibitors, often featuring a reactive "warhead" like an acrylamide group, can offer enhanced potency and prolonged duration of action.[7] K-975 and MYF-03-176 are examples of potent covalent TEAD inhibitors.[8][9]

-

Direct Disruption of YAP/TAZ-TEAD Interaction: Some inhibitors are designed to allosterically block the protein-protein interaction between TEAD and YAP/TAZ without necessarily preventing palmitoylation. GNE-7883 is a notable example that binds the lipid pocket and induces a conformational change that prevents YAP/TAZ binding.[10][11]

-

Molecular Glues: A novel and unexpected mechanism involves small molecules that act as "molecular glues." Instead of blocking an interaction, these compounds, typically containing a sulfonamide moiety, enhance the association between TEAD and the transcriptional repressor VGLL4. The stabilized TEAD-VGLL4 complex outcompetes the oncogenic TEAD-YAP complex, effectively switching off pro-growth gene expression.[12]

Below is a diagram illustrating these varied mechanisms of TEAD inhibition.

Discovery and Synthesis of Novel Inhibitors

The identification of new TEAD inhibitors relies on a combination of high-throughput screening, structure-based design, and medicinal chemistry optimization.

Experimental Workflow for Inhibitor Discovery

A typical workflow begins with a large-scale primary screen to identify initial "hits" from a compound library. These hits are then validated and characterized through a series of secondary biochemical and cell-based assays to confirm their mechanism of action, potency, and selectivity. Lead compounds are further optimized through medicinal chemistry to improve their drug-like properties before advancing to in vivo studies.

Synthesis of Key Inhibitor Scaffolds

While detailed multi-step syntheses are specific to each molecule, many potent TEAD inhibitors are built upon common chemical scaffolds.

-

Pyrazolopyrimidines: This scaffold is a versatile core found in many kinase inhibitors and has been adapted for TEAD inhibition. A general synthesis involves the condensation of a substituted aminopyrazole with a β-ketoester or similar precursor to form the fused ring system.[13][14]

-

Sulfonamides: Biaryl sulfonamides are a key class of TEAD inhibitors, some of which act as molecular glues.[12] Their synthesis typically involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine, often an aniline derivative, to form the characteristic sulfonamide bond.[15]

Data Presentation: Potency of Novel TEAD Inhibitors

The following table summarizes the inhibitory potency of several recently developed TEAD inhibitors across biochemical and cellular assays.

| Inhibitor | Type | TEAD1 IC₅₀ (nM) | TEAD2 IC₅₀ (nM) | TEAD3 IC₅₀ (nM) | TEAD4 IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Cell Line | Reference(s) |

| K-975 | Covalent | Pan-TEAD | Pan-TEAD | Pan-TEAD | Pan-TEAD | 1-10 | NCI-H2052 | [9][16] |

| VT3989 | Non-covalent | Pan-TEAD | Pan-TEAD | Pan-TEAD | Pan-TEAD | 9 - 11 | NCI-H226, NCI-H2052 | [5][17][18] |

| GNE-7883 | Non-covalent | Pan-TEAD (~330 nM affinity) | Pan-TEAD | Pan-TEAD | Pan-TEAD | ~20 | NCI-H226 | [2][10] |

| JM7 | Non-covalent | - | - | - | - | 972 | HEK293 (Reporter) | [1][4] |

| MYF-03-176 | Covalent | 47 | - | 32 | 71 | 11 (Reporter) | NCI-H226 | [8][19][20] |

| DC-TEAD3in03 | Covalent | >20,000 | >20,000 | 160 | >20,000 | 1150 (Reporter) | HEK293T | [21][22][23] |

Note: "Pan-TEAD" indicates that the inhibitor is reported to be active against all four isoforms, though specific IC₅₀ values may not be published for each. Cellular IC₅₀ values can vary significantly based on the cell line and assay duration.

Key Experimental Protocols

This section provides generalized methodologies for key experiments used in the discovery and characterization of TEAD inhibitors.

TEAD-YAP/TAZ Interaction Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying protein-protein interactions.

-

Objective: To measure the ability of a compound to disrupt the interaction between the TEAD YAP-Binding Domain (YBD) and a YAP-derived peptide.

-

Principle: A long-lifetime donor fluorophore (e.g., Terbium cryptate) is conjugated to one binding partner (e.g., His-tagged TEAD-YBD via an anti-His-Tb antibody), and an acceptor fluorophore (e.g., d2) is conjugated to the other (e.g., biotinylated YAP peptide via streptavidin-d2). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors disrupt this proximity, decreasing the FRET signal.

-

General Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4). Reconstitute recombinant His-TEAD-YBD, biotin-YAP peptide, anti-His-Tb, and streptavidin-d2 in assay buffer.

-

Compound Plating: Serially dilute test compounds in DMSO and dispense into a low-volume 384-well assay plate (e.g., 50 nL per well).

-

Protein Incubation: Create a master mix of His-TEAD-YBD and anti-His-Tb antibody. Create a separate master mix of biotin-YAP peptide and streptavidin-d2.

-

Assay Reaction: Dispense the TEAD/antibody mix into the plate and incubate with the compounds for a set period (e.g., 30-60 minutes at room temperature).

-

Initiate FRET: Dispense the YAP/streptavidin mix into the plate to initiate the binding reaction.

-

Incubation: Incubate the plate in the dark for 1-4 hours at room temperature to allow the reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and normalize the data to positive (no inhibitor) and negative (no protein) controls to determine percent inhibition and calculate IC₅₀ values.

-

Cell-Based TEAD Palmitoylation Assay

This assay assesses a compound's ability to inhibit TEAD auto-palmitoylation within a cellular context.

-

Objective: To detect the incorporation of a palmitate analog into TEAD proteins in the presence of an inhibitor.

-

Principle: Cells are treated with an alkyne-functionalized palmitic acid analog. This analog is metabolically incorporated into proteins, including TEAD. After cell lysis and immunoprecipitation of TEAD, the alkyne tag is "clicked" to an azide-linked reporter tag (e.g., biotin or a fluorophore) using copper-catalyzed click chemistry. The amount of reporter tag, detected by Western blot, corresponds to the level of palmitoylation.

-

General Protocol:

-

Cell Culture: Plate cells (e.g., HEK293T) transfected with an epitope-tagged TEAD expression plasmid (e.g., Myc-TEAD).

-

Treatment: Treat cells with the test compound (or DMSO vehicle) for a specified duration (e.g., 4-6 hours).

-

Metabolic Labeling: Add the alkyne palmitic acid analog (e.g., 50-100 µM) to the cell culture media and incubate for an additional period (e.g., 18-24 hours).

-

Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation (IP): Incubate the cell lysate with an anti-epitope tag antibody (e.g., anti-Myc) conjugated to beads to capture the TEAD protein. Wash the beads to remove non-specific binders.

-

Click Chemistry: Resuspend the beads in a reaction buffer containing a biotin-azide reporter, a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., TCEP). Incubate for 1 hour at room temperature.

-

Western Blotting: Elute the protein from the beads, resolve by SDS-PAGE, and transfer to a membrane.

-

Detection: Probe the membrane with streptavidin-HRP (to detect biotinylated, palmitoylated TEAD) and with an anti-epitope tag antibody (to detect total immunoprecipitated TEAD as a loading control).

-

Analysis: Quantify the band intensities to determine the ratio of palmitoylated TEAD to total TEAD.

-

TEAD Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the TEAD-YAP complex in living cells.

-

Objective: To quantify the effect of an inhibitor on TEAD-driven gene expression.

-

Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of multiple TEAD-binding DNA elements (e.g., 8xGTIIC). The second is a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter, used for normalization. Increased TEAD-YAP activity leads to higher Firefly luciferase expression.

-

General Protocol:

-

Transfection: Co-transfect host cells (e.g., HEK293) with the TEAD-responsive Firefly luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid. For cells with low endogenous YAP activity, a plasmid expressing a constitutively active YAP mutant (e.g., YAP5SA) can also be included.

-

Cell Plating: After transfection (e.g., 24 hours), plate the cells into a 96-well assay plate.

-

Compound Treatment: Add serially diluted test compounds to the wells and incubate for 24-48 hours.

-

Cell Lysis: Remove the media and add a passive lysis buffer to each well.

-

Luciferase Assay: Using a dual-luciferase assay system, first add the Firefly luciferase substrate (luciferin) and measure luminescence on a plate reader.

-

Quenching and Second Read: Add the stop/quenching reagent which also contains the substrate for the Renilla luciferase (coelenterazine) and immediately measure the second luminescence signal.

-

Analysis: For each well, calculate the ratio of Firefly to Renilla luminescence to normalize for cell number and transfection efficiency. Determine the percent inhibition relative to DMSO-treated controls and calculate IC₅₀ values.[24][25]

-

YAP-TEAD Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify that a compound disrupts the physical interaction between YAP and TEAD proteins within the cell.

-

Objective: To determine if treatment with an inhibitor reduces the amount of TEAD that physically associates with YAP (or vice versa).

-

Principle: Cells are treated with the inhibitor and then lysed under non-denaturing conditions to preserve protein complexes. An antibody targeting one protein of interest (e.g., YAP) is used to pull down that protein and any associated partners from the lysate. The resulting immunoprecipitate is then analyzed by Western blot for the presence of the other protein (e.g., TEAD).

-

General Protocol:

-

Cell Culture and Treatment: Grow cells with high endogenous YAP-TEAD activity (e.g., NCI-H226 mesothelioma cells) and treat with the test compound or DMSO for a specified time (e.g., 24 hours).

-

Lysis: Harvest cells and lyse in a gentle IP lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) with protease and phosphatase inhibitors.

-

Pre-clearing (Optional): Incubate lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-YAP) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate/antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling. Analyze the eluate by Western blotting, probing separate membranes for the "prey" protein (e.g., pan-TEAD antibody) and the "bait" protein (YAP) to confirm successful pulldown. A portion of the initial lysate ("input") should also be run to show total protein levels.

-

Analysis: Compare the amount of co-precipitated TEAD in the compound-treated sample versus the DMSO control. A reduction indicates the inhibitor disrupts the YAP-TEAD interaction.[26][27]

-

Conclusion and Future Directions

The targeting of TEAD transcription factors represents a paradigm shift in addressing cancers driven by Hippo pathway dysregulation. The discovery of the druggable lipid pocket has catalyzed the development of a diverse array of inhibitors, including non-covalent, covalent, and molecular glue-type modulators. Several of these compounds have now entered clinical trials, showing promising early signs of efficacy, particularly in mesothelioma and other tumors with NF2 mutations.[1]

Future efforts will likely focus on developing isoform-selective inhibitors to dissect the specific roles of TEAD1-4 and potentially mitigate off-target effects. Furthermore, combination therapies, such as pairing TEAD inhibitors with inhibitors of other signaling pathways like KRAS, are showing strong synergistic effects and may hold the key to overcoming therapy resistance.[10][28] The continued application of innovative screening technologies and structure-based design will undoubtedly accelerate the delivery of potent and selective TEAD-targeted therapies to the clinic.

References

- 1. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]

- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vivacetherapeutics.com [vivacetherapeutics.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. K-975 | covalent TEAD inhibitor | YAP/TAZ-TEAD protein-protein interaction | 2563855-03-6 | InvivoChem [invivochem.com]

- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. victoriacyanide.substack.com [victoriacyanide.substack.com]

- 18. vivacetherapeutics.com [vivacetherapeutics.com]

- 19. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. DC-TEAD3in03 | TEAD3 inhibitor | Probechem Biochemicals [probechem.com]

- 22. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. GSE229071 - An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - OmicsDI [omicsdi.org]

Structural basis of Tead-IN-2 binding to TEAD proteins

An In-Depth Technical Guide to the Structural Basis of Tead-IN-2 Binding to TEAD Proteins

Introduction: TEAD Proteins as Therapeutic Targets

The Transcriptional Enhanced Associate Domain (TEAD) family of proteins, comprising TEAD1, TEAD2, TEAD3, and TEAD4, are highly conserved transcription factors that serve as the final nuclear effectors of the Hippo signaling pathway.[1][2] Structurally, TEAD proteins feature a conserved N-terminal TEA DNA-binding domain and a C-terminal YAP-binding domain (YBD) which facilitates interaction with transcriptional co-activators.[1][3][4] TEADs themselves lack intrinsic transcriptional activation ability and require binding to co-activators, most notably Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[1][5]

In a state of Hippo pathway inactivation, common in various cancers, unphosphorylated YAP/TAZ translocates to the nucleus, binds to TEADs, and drives the expression of genes that promote cell proliferation, survival, and tumorigenesis.[2][5] A critical feature of the TEAD YBD is a central, hydrophobic lipid-binding pocket. Post-translational S-palmitoylation at a conserved cysteine residue within this pocket is crucial for TEAD stability and its interaction with YAP/TAZ.[6][7] This pocket has emerged as a key druggable site for inhibiting the oncogenic output of the Hippo pathway. This compound represents a novel therapeutic strategy that, instead of merely inhibiting TEAD, targets it for complete degradation.

Mechanism of Action: this compound as a TEAD Degrader

This compound is a heterobifunctional molecule, also known as a chemical inducer of protein degradation (CIDE) or proteolysis-targeting chimera (PROTAC).[8][9][10] Its mechanism is not based on traditional occupancy-driven inhibition but on an event-driven process that hijacks the cell's own protein disposal machinery.

The molecule consists of three key components as detailed in patent WO2022120355A1:

-

A TEAD Binding Moiety (TBM): This "warhead" is designed to specifically bind to a TEAD protein, likely within the central lipid pocket.[8][11]

-

A Ligase Binding Moiety (LBM): This part of the molecule binds to an E3 ubiquitin ligase, such as Cereblon (CRBN).[12][13]

-

A Linker (L): A chemical linker connects the TBM and LBM, bridging the TEAD protein and the E3 ligase into a ternary complex.[8][11]

The formation of this TEAD-linker-E3 ligase complex brings the TEAD protein into close proximity with the E3 ligase, which then tags the TEAD protein with a polyubiquitin chain. This chain acts as a signal for the proteasome, which recognizes and subsequently degrades the entire TEAD protein.[9][10] This degradation-based approach offers a more sustained and profound suppression of TEAD function compared to simple inhibition.

Structural Basis of Binding

As of late 2025, a public co-crystal structure of this compound specifically bound to a TEAD protein has not been released. However, based on the mechanism of related TEAD inhibitors and degraders, the structural basis of binding can be confidently inferred.[7][14][15]

The TEAD Binding Moiety of this compound targets the highly conserved central lipid-binding pocket within the C-terminal YAP-binding domain (YBD). The YBD itself adopts a stable immunoglobulin-like β-sandwich fold.[3][16] This pocket is where a palmitate group covalently attaches to a conserved cysteine residue (Cys359 in TEAD1), a modification essential for TEAD stability and its interaction with YAP.

By occupying this critical pocket, the this compound molecule anchors itself to the TEAD protein. Crystal structures of other small molecules, such as the covalent inhibitor K-975, confirm that this pocket is an accessible and druggable site.[15] These structures show the inhibitor directly binding to the conserved cysteine, physically occupying the space required for palmitoylation and allosterically disrupting the conformation required for high-affinity YAP/TAZ binding. For a degrader like this compound, this binding serves primarily to tether the entire protein for destruction.

Quantitative Data on TEAD Inhibitors and Degraders

Quantitative data for this compound specifically is limited. However, data for a closely related compound and other TEAD degraders provide context for the potency of this therapeutic class.

| Compound Name | Type | Target/Assay | IC₅₀ / DC₅₀ | Reference |

| YAP/TAZ-TEAD-IN-2 | Inhibitor | TEAD Transcriptional Activity | 1.2 nM | MedchemExpress |

| MDA-MB-231 Cell Proliferation | 4.4 µM | MedchemExpress | ||

| Tead Degrader Cmpd 16 | Degrader | TEAD Reporter Assay / Proliferation | > 0.5 µM | Patent WO2022120355A1[8] |

| KG-FP-003 | Degrader | NCI-H226 Cell Proliferation | 27 ± 7 nM | Discovery of a Potent... TEAD Degrader[12] |

| MSTO-211H Cell Proliferation | 47 ± 5 nM | Discovery of a Potent... TEAD Degrader[12] | ||

| PROTAC 40 (H122) | Degrader | TEAD1 Degradation | < 10 nM (DC₅₀) | Selective Degradation of TEADs...[13] |

The Hippo-YAP-TEAD Signaling Pathway

Understanding the binding of this compound requires context within its native signaling pathway. The Hippo pathway is a kinase cascade that ultimately controls the phosphorylation state of YAP and TAZ. When the pathway is active, LATS1/2 kinases phosphorylate YAP/TAZ, leading to their sequestration in the cytoplasm and subsequent degradation. When the pathway is inactive, YAP/TAZ remain unphosphorylated, enter the nucleus, and bind to TEADs to activate transcription. This compound acts at the final step, destroying the TEAD transcription factor itself, thereby rendering nuclear YAP/TAZ inert.

Experimental Protocols

The characterization of a molecule like this compound involves a suite of biophysical, biochemical, and cell-based assays.

Protocol 1: X-ray Crystallography of a TEAD-Inhibitor Complex

This protocol provides a general framework for determining the atomic structure of a TEAD protein bound to a small molecule inhibitor or binding moiety.

-

Protein Expression and Purification:

-

Clone the human TEAD YBD (e.g., TEAD2 residues 217-447) into an expression vector (e.g., pGEX or pET) with a purification tag (e.g., GST or His).[3]

-

Transform the plasmid into E. coli (e.g., BL21(DE3) strain).

-

Grow cells in LB media at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Purify the protein using affinity chromatography (e.g., Ni-NTA or Glutathione Sepharose).

-

Cleave the tag using a specific protease (e.g., TEV or Thrombin) and further purify the TEAD YBD using ion exchange and size-exclusion chromatography to ensure high purity (>95%).[17]

-

-

Crystallization:

-

Concentrate the purified TEAD YBD to 10-20 mg/mL.[18]

-

Incubate the protein with a 2- to 5-fold molar excess of the compound (e.g., the TEAD-binding moiety of this compound) for 1-2 hours on ice.

-

Set up crystallization trials using the hanging drop vapor diffusion method. Mix 1 µL of the protein-compound complex with 1 µL of reservoir solution from a sparse-matrix screen (e.g., Hampton Research Crystal Screen HT).

-

Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

-

-

Data Collection and Structure Determination:

-

Cryo-protect suitable crystals by briefly soaking them in a reservoir solution supplemented with a cryoprotectant (e.g., 25% glycerol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known TEAD structure (e.g., PDB: 3L15) as a search model.

-

Refine the model against the experimental data, building the compound into the observed electron density map.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay determines if a compound disrupts the interaction between YAP and TEAD within a cellular context.[7][19]

-

Cell Culture and Treatment:

-

Culture cells with high endogenous YAP/TEAD activity (e.g., NCI-H226 mesothelioma cells) to ~80% confluency.

-

Treat cells with the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) at various concentrations for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using a non-denaturing Co-IP lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).[20]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Incubate 1-2 mg of pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-pan-TEAD antibody) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the "prey" protein (anti-YAP) and the "bait" protein (anti-TEAD) to confirm successful pulldown. A decrease in the co-precipitated YAP signal in the compound-treated lanes indicates disruption of the interaction.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in a complex cellular environment. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[21][22]

-

Cell Treatment:

-

Culture cells of interest in multiple parallel plates or tubes.

-

Treat the cells with the test compound (this compound) or vehicle (DMSO) for a defined period (e.g., 1 hour).

-

-

Thermal Challenge:

-

Heat the intact cells in a PCR cycler or water bath across a temperature gradient (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes).[23]

-

Cool the samples to room temperature.

-

-

Protein Extraction:

-

Lyse the cells, for example, by repeated freeze-thaw cycles in a buffer containing protease inhibitors. This method avoids detergents that could interfere with protein aggregates.

-

Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Detection and Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble TEAD protein remaining at each temperature point using Western blotting with a specific anti-TEAD antibody.

-

Quantify the band intensities and plot them against temperature for both the vehicle- and compound-treated samples.

-

A shift of the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the TEAD protein, confirming target engagement.

-

References

- 1. An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structural insights into the YAP and TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]

- 10. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]

- 11. WO2022120355A1 - Tead degraders and uses thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]

- 16. Structural and functional analysis of the YAP-binding domain of human TEAD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 18. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 19. assaygenie.com [assaygenie.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]

The Disruption of Hippo Signaling: A Technical Guide to the Effects of TEAD Inhibitors on Downstream Target Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of TEAD inhibitors on the downstream target genes of the Hippo signaling pathway. As the Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, its dysregulation is frequently implicated in cancer development. The interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors is a key downstream event in this pathway, making it a prime target for therapeutic intervention. This document summarizes quantitative data on the effects of representative TEAD inhibitors, details relevant experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to the Hippo Pathway and TEAD Inhibition

The Hippo signaling pathway is a complex network of proteins that ultimately controls the nuclear localization and activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). In its "on" state, a kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4). This YAP/TAZ-TEAD complex then drives the expression of a battery of downstream target genes that promote cell proliferation, inhibit apoptosis, and contribute to tissue growth and tumorigenesis.

Given the critical role of the YAP/TAZ-TEAD interaction in oncogenesis, small molecule inhibitors targeting this complex have emerged as a promising therapeutic strategy. These inhibitors function by disrupting the protein-protein interaction between YAP/TAZ and TEAD, thereby preventing the transcription of downstream target genes. This guide will focus on the quantifiable effects of such inhibitors on well-established Hippo pathway target genes. While "Tead-IN-2" is a topic of interest, publicly available quantitative data for this specific compound is limited. Therefore, this guide will utilize data from well-characterized TEAD inhibitors such as K-975 and Verteporfin to illustrate the principles and methodologies of studying TEAD inhibition.

Quantitative Effects of TEAD Inhibitors on Downstream Target Genes

The efficacy of TEAD inhibitors is often quantified by measuring the change in messenger RNA (mRNA) expression of canonical Hippo pathway target genes. Commonly studied genes include Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61), both of which are directly regulated by the YAP/TAZ-TEAD complex and play significant roles in cell proliferation and migration. The following tables summarize the quantitative effects of various TEAD inhibitors on these target genes as determined by quantitative real-time polymerase chain reaction (RT-qPCR).

| TEAD Inhibitor | Cell Line | Target Gene | Concentration | Fold Change (vs. Control) | Reference |

| K-975 | NCI-H226 | CTGF | 1 µM | ~0.2 | [1] |

| IGFBP3 | 1 µM | ~0.4 | [1] | ||

| NPPB | 1 µM | ~0.3 | [1] | ||

| VT-104 | Y-meso-26B | CTGF | 1 µM | ~0.4 | [2] |

| CYR61 | 1 µM | ~0.5 | [2] | ||

| 92.1 | CTGF | 1 µM | ~0.3 | [2] | |

| CYR61 | 1 µM | ~0.4 | [2] | ||

| IK-930 | Y-meso-26B | CTGF | 1 µM | ~0.5 | [2] |

| CYR61 | 1 µM | ~0.6 | [2] | ||

| 92.1 | CTGF | 1 µM | ~0.4 | [2] | |

| CYR61 | 1 µM | ~0.5 | [2] | ||

| Verteporfin | 293T | CTGF | 10 µg/ml | ~0.6 | [3] |

| cyr61 | 10 µg/ml | ~0.5 | [3] | ||

| ANKRD1 | 10 µg/ml | ~0.7 | [3] |

Table 1: Quantitative Analysis of TEAD Inhibitor Effects on Hippo Pathway Target Gene Expression. This table presents the fold change in mRNA expression of key Hippo pathway target genes in various cancer cell lines following treatment with different TEAD inhibitors. The data is derived from RT-qPCR experiments.

Experimental Protocols

To rigorously assess the impact of TEAD inhibitors on the Hippo pathway, several key experimental techniques are employed. These protocols provide a framework for researchers to investigate the mechanism and efficacy of novel inhibitory compounds.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression Analysis

This method is used to quantify the mRNA levels of Hippo pathway downstream target genes.

a. RNA Extraction and cDNA Synthesis:

-

Culture cells to the desired confluency and treat with the TEAD inhibitor or vehicle control for a specified time.

-

Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

b. RT-qPCR Reaction:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) or qPCR (ChIP-qPCR)

ChIP is used to determine if a TEAD inhibitor disrupts the binding of YAP/TAZ or TEAD to the regulatory regions of target genes.

a. Cell Fixation and Chromatin Shearing:

-

Treat cells with the TEAD inhibitor or vehicle control.

-

Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.

b. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-YAP, anti-TAZ, or anti-TEAD).

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

c. DNA Purification and Analysis:

-

Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating.

-

Digest the proteins with proteinase K.

-

Purify the DNA using a DNA purification kit.

-

For ChIP-qPCR, quantify the amount of precipitated DNA at specific gene promoters using RT-qPCR.

-

For ChIP-seq, prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide binding sites.

Luciferase Reporter Assay for YAP/TAZ-TEAD Transcriptional Activity

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

a. Plasmid Transfection:

-

Co-transfect cells with a reporter plasmid containing multiple TEAD-binding sites upstream of a luciferase gene (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization).

-

Allow the cells to express the plasmids for 24-48 hours.

b. Inhibitor Treatment and Luciferase Measurement:

-

Treat the transfected cells with the TEAD inhibitor or vehicle control for the desired duration.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

c. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Express the results as a percentage of the activity in the vehicle-treated control cells.

Visualizing the Molecular Mechanisms and Experimental Processes

Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in studying TEAD inhibitors. The following visualizations were generated using the Graphviz DOT language.

Figure 1: The Hippo Signaling Pathway and the Mechanism of this compound. This diagram illustrates the core kinase cascade of the Hippo pathway and the downstream activation of YAP/TAZ-TEAD-mediated transcription. This compound is shown to inhibit the interaction between YAP/TAZ and TEAD, thereby blocking the expression of target genes.

References

- 1. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of TEAD Family Proteins in Cancer Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, comprising four members (TEAD1-4), has emerged as a critical nexus in oncogenic signaling.[1] While essential for normal developmental processes, their dysregulation is a key driver in the initiation and progression of a wide range of cancers.[2] TEAD proteins themselves are unable to efficiently activate transcription and require interaction with transcriptional co-activators, most notably Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[3] The YAP/TAZ-TEAD complex is the primary downstream effector of the Hippo signaling pathway, a highly conserved cascade that governs cell proliferation, apoptosis, and organ size.[4] Dysregulation of the Hippo pathway leads to the nuclear translocation and accumulation of YAP/TAZ, resulting in constitutive TEAD-mediated transcription of pro-growth and anti-apoptotic genes.[4][5] This guide provides an in-depth overview of the structure and function of TEAD proteins, their regulation by the Hippo pathway, their role as oncogenic drivers, and the key experimental methodologies used to investigate their function in cancer.

TEAD Family Proteins: Structure and Function

The four mammalian TEAD proteins (TEAD1, TEAD2, TEAD3, TEAD4) share a highly conserved structural organization.[6]

-

TEA Domain: A highly conserved N-terminal DNA-binding domain, composed of a three-helix bundle, that recognizes the specific "MCAT" consensus sequence (5'-CATTCCA/T-3') in the promoter regions of target genes.[6][7]

-

YAP/TAZ-Binding Domain (YBD): A C-terminal domain that adopts an immunoglobulin-like fold and is responsible for the physical interaction with co-activators YAP and TAZ.[8][9] This interaction is essential for the transcriptional activation of TEAD target genes.[8]

While TEADs bind to DNA, they possess minimal intrinsic transcriptional activity. Their oncogenic function is almost entirely dependent on the recruitment of co-activators like YAP and TAZ, which provide the transactivation domain necessary to recruit the transcriptional machinery.[3][8]

The Hippo Signaling Pathway: The Master Regulator of TEAD Activity

The Hippo pathway is a kinase cascade that acts as a critical tumor-suppressive signaling network.[4][10] Its primary function is to control the activity of the YAP and TAZ co-activators, thereby regulating TEAD-mediated transcription.[1]

Pathway "On" State (Tumor Suppressive): Under conditions of high cell density or mechanical stability, the Hippo pathway is active.[4][11]

-

The core kinase cassette, comprising MST1/2 and LATS1/2, is activated.[12]

-

LATS1/2 kinases phosphorylate YAP and TAZ on specific serine residues.[10][11]

-

Phosphorylation creates a binding site for 14-3-3 proteins, which sequester YAP/TAZ in the cytoplasm, preventing their entry into the nucleus.[11]

-

Cytoplasmic sequestration and subsequent proteasomal degradation of YAP/TAZ keep TEAD transcription factors in an inactive state.[11]

Pathway "Off" State (Oncogenic): Dysregulation of upstream components (e.g., mutations in NF2) or certain extracellular signals can inactivate the Hippo pathway.[12][13]

-

The MST1/2 and LATS1/2 kinases become inactive.[12]

-

YAP and TAZ remain unphosphorylated and are free to translocate into the nucleus.[4]

-

In the nucleus, YAP/TAZ bind to TEAD proteins on the chromatin.[14]

-

The YAP/TAZ-TEAD complex recruits other transcriptional machinery to drive the expression of genes that promote cell proliferation, inhibit apoptosis, and enhance cell migration.[1][5]

Caption: The Hippo pathway's control over YAP/TAZ localization and TEAD activity.

Role of TEAD Proteins in Cancer

Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP/TAZ-TEAD transcriptional complex, is a common feature in many human cancers.[1][15] This aberrant signaling contributes to multiple hallmarks of cancer.[5]

Overexpression and Prognostic Significance

High expression levels of TEAD proteins are observed in a multitude of cancers and often correlate with poor clinical outcomes, making them valuable prognostic markers.[2][16]

| Cancer Type | TEAD Isoform(s) Implicated | Associated Outcome | Reference |

| Gastric Cancer | TEAD1, TEAD4 | Poor prognosis, tumor progression | [1][2] |

| Colorectal Cancer | TEAD1, TEAD4 | Reduced patient survival, metastasis | [1][17] |

| Prostate Cancer | TEAD1 | Poor clinical outcome | [1][3] |

| Breast Cancer | TEADs | Tumor progression, poor prognosis | [2][17] |

| Ovarian Cancer | TEADs | Tumor progression | [2] |

| Mesothelioma | TEADs | Tumorigenesis (driven by NF2 mutations) | [12] |

| Liver Cancer | TEADs | Tumor initiation and progression | [1][2] |

Table 1: TEAD expression and prognostic significance in various cancers.

Downstream Oncogenic Gene Programs

The YAP/TAZ-TEAD complex drives the expression of a battery of genes that are critical for tumor growth and survival.

| Gene Target | Function | Reference |

| CTGF (Connective Tissue Growth Factor) | Promotes proliferation, adhesion, migration | [1][2] |

| CYR61 (Cysteine-rich angiogenic inducer 61) | Promotes proliferation, angiogenesis | [1][2] |

| BIRC5 (Survivin) | Inhibits apoptosis | [14] |

| MYC | Master regulator of cell proliferation | [1][2] |

| AXL | Receptor tyrosine kinase, promotes metastasis | [1] |

Table 2: Key oncogenic target genes of the YAP/TAZ-TEAD complex.

Impact of TEAD Inhibition

Preclinical studies have demonstrated that inhibiting TEAD activity, either by disrupting the YAP/TAZ-TEAD interaction or by targeting TEAD itself, has potent anti-cancer effects.[18]

| Cancer Model | Inhibition Strategy | Observed Effect | Reference |

| Mesothelioma Xenografts | Small molecule TEAD inhibitor | Robust anti-tumor activity | [19] |

| Hippo-altered Solid Tumors | TEAD1/3 inhibitor | Growth inhibition in the 10-100 nM range | [20] |

| Various Cancer Cell Lines | Pan-TEAD inhibitor (GNE-7883) | Inhibition of YAP/TAZ-dependent cell growth | [18] |

| Breast Cancer Cells | YAP-TEAD interaction disruptor | Reduced cell proliferation and migration | [17] |

Table 3: Effects of TEAD inhibition in preclinical cancer models.

Key Experimental Protocols for TEAD Research

Investigating the function of TEAD proteins requires a combination of molecular and cellular biology techniques to probe protein-DNA interactions, protein-protein interactions, and transcriptional activity.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

Purpose: To identify the genome-wide binding sites of TEAD transcription factors, revealing their direct target genes.

Detailed Methodology:

-

Cross-linking: Treat cultured cells or tissue with formaldehyde (and optionally a second cross-linker like disuccinimidyl glutarate for enhanced capture of protein complexes) to covalently link proteins to DNA.[21][22] Quench the reaction with glycine.

-

Cell Lysis & Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication.[21] This step is critical and must be optimized for each cell type.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to a TEAD isoform (e.g., anti-TEAD1 or anti-TEAD4). Include a negative control IP with a non-specific IgG antibody.[21]

-

Immune Complex Capture: Add Protein A/G-coupled magnetic beads to the chromatin-antibody mixture to capture the immune complexes.[21]

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and a parallel "input" control sample (sheared chromatin that did not undergo IP). Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment in the TEAD IP sample compared to the input control, revealing TEAD binding sites.[23]

Caption: Workflow for identifying TEAD genomic binding sites via ChIP-seq.

Co-Immunoprecipitation (Co-IP)

Purpose: To identify proteins that interact with TEADs, such as the YAP and TAZ co-activators.[24][25]

Detailed Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[26] Keep samples on ice.

-

Pre-clearing: Centrifuge the lysate to pellet insoluble debris. Incubate the supernatant with Protein A/G beads for 1-2 hours at 4°C to reduce non-specific binding.[25]

-

Immunoprecipitation: Collect the pre-cleared lysate and add a specific antibody against the "bait" protein (e.g., anti-TEAD1). Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[24] Also, prepare a negative control using a non-specific IgG antibody.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[26]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bait protein and its interaction partners ("prey") from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against the expected interacting protein (e.g., anti-YAP).[26] The presence of a band in the TEAD IP lane but not the IgG control lane confirms the interaction.

Luciferase Reporter Assay

Purpose: To quantitatively measure the transcriptional activity of TEADs in response to various stimuli or inhibitors.[27][28]

Detailed Methodology:

-

Reporter Construct: Use a plasmid vector containing a luciferase reporter gene (e.g., Firefly luciferase) downstream of a promoter containing multiple tandem repeats of the TEAD-binding MCAT element (e.g., 8xGTIIC).

-

Transfection: Co-transfect the reporter construct into cultured cells along with an expression vector for a protein of interest (e.g., a constitutively active YAP mutant) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.[29]

-

Cell Treatment: After 24-48 hours, treat the cells with compounds, siRNAs, or other stimuli being investigated.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[27]

-

Luminometry:

-

Add the Firefly luciferase substrate to a portion of the cell lysate and immediately measure the luminescence using a luminometer.[28]

-

Subsequently, add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to the same sample to quench the Firefly signal and measure the Renilla luminescence.[27]

-

-

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. An increase in this ratio indicates an activation of TEAD-mediated transcription.

Caption: TEADs integrate oncogenic signals to drive cancer-promoting gene programs.

Conclusion

The TEAD family of transcription factors stands as a central node in cancer biology, integrating signals from the tumor-suppressive Hippo pathway to drive oncogenic gene expression.[1][16] Their consistent overexpression in numerous cancers and the strong correlation with poor patient prognosis underscore their significance as both biomarkers and high-value therapeutic targets.[2] The disruption of the critical YAP/TAZ-TEAD interaction has shown significant promise in preclinical models, paving the way for novel cancer therapies.[18] A thorough understanding of the methodologies outlined in this guide is essential for researchers and drug developers aiming to further elucidate the role of TEADs in cancer and translate these findings into effective clinical interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. The TEAD Family and Its Oncogenic Role in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TEAD1 - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. Structural and Functional Overview of TEAD4 in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. m.youtube.com [m.youtube.com]

- 13. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hippo Signaling Pathway: Yap1 and Taz Control Development | Bio-Techne [bio-techne.com]

- 15. [PDF] Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors | Semantic Scholar [semanticscholar.org]

- 16. The TEAD Family and Its Oncogenic Role in Promoting Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expected and unexpected effects after systemic inhibition of Hippo transcriptional output in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. bosterbio.com [bosterbio.com]

- 22. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 26. assaygenie.com [assaygenie.com]

- 27. assaygenie.com [assaygenie.com]

- 28. goldbio.com [goldbio.com]

- 29. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Tead-IN-2: A Novel Player in Cellular Proliferation and Apoptosis

For Immediate Release

In the intricate landscape of cancer research, the Hippo signaling pathway has emerged as a critical regulator of cell fate, governing fundamental processes such as cellular proliferation and programmed cell death, or apoptosis. At the heart of this pathway lie the TEA domain (TEAD) transcription factors, which, when aberrantly activated, drive the expression of genes promoting uncontrolled cell growth and survival. A novel small molecule inhibitor, Tead-IN-2, also identified as Compound 51, has shown significant promise in disrupting this oncogenic signaling cascade, offering a potential new avenue for therapeutic intervention.

This compound is a potent inhibitor of the interaction between TEAD and its co-activators, YAP and TAZ. This disruption of the YAP/TAZ-TEAD complex is crucial, as this complex is a primary driver of gene transcription that leads to cellular proliferation and inhibition of apoptosis. The inhibitory prowess of this compound is underscored by its impressive half-maximal inhibitory concentration (IC50) of 1.2 nM for TEAD transcriptional activity.[1]

Impact on Cellular Proliferation

The primary consequence of this compound's mechanism of action is the suppression of cellular proliferation. By preventing the binding of YAP and TAZ to TEAD, this compound effectively halts the transcription of genes essential for cell cycle progression and growth. This has been demonstrated in preclinical studies, where this compound inhibited the proliferation of MDA-MB-231 human breast cancer cells with an IC50 of 4.4 μM.[1] This anti-proliferative effect is a direct result of the downregulation of key TEAD target genes, including Cyr61, CTGF, AXL, and Survivin (also known as BIRC5).[1] These genes are known to play pivotal roles in promoting cell growth, survival, and metastasis.

While specific quantitative data on the dose-dependent effects of this compound on the proliferation of various cancer cell lines are still emerging, the initial findings with MDA-MB-231 cells provide a strong rationale for its further investigation as an anti-cancer agent.

Induction of Apoptosis

A critical aspect of cancer therapy is the ability to induce apoptosis in malignant cells. While direct and detailed quantitative studies on this compound's apoptotic effects are not yet widely published, the known functions of the Hippo pathway and the consequences of TEAD inhibition strongly suggest a pro-apoptotic role for this inhibitor. The TEAD-YAP/TAZ complex is known to upregulate anti-apoptotic genes, such as Survivin.[1] Therefore, by inhibiting this complex, this compound is expected to decrease the expression of these survival factors, thereby sensitizing cancer cells to apoptotic stimuli.

General studies on pan-TEAD inhibitors have shown that their application can lead to the induction of apoptosis in cancer cells.[2][3] For instance, the inhibition of TEAD activity has been linked to the upregulation of pro-apoptotic genes and subsequent cell death in various cancer models.[2][3] It is highly anticipated that further studies will provide specific data on apoptosis induction by this compound, including details on caspase activation and other apoptotic markers.

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound, the following table summarizes the key reported quantitative metrics. As more research is published, this table will be updated to provide a more comprehensive overview.

| Parameter | Value | Cell Line | Reference |

| TEAD Transcriptional Activity IC50 | 1.2 nM | - | [1] |

| Cellular Proliferation IC50 | 4.4 μM | MDA-MB-231 | [1] |

Signaling Pathway and Mechanism of Action

The mechanism of this compound revolves around the Hippo signaling pathway, a key regulator of tissue growth and organ size. The following diagram illustrates the canonical Hippo pathway and the point of intervention for this compound.

Experimental Protocols

While the precise, detailed experimental protocols for this compound are not yet publicly available pending full publication, standard methodologies for assessing cellular proliferation and apoptosis are outlined below. These represent the likely approaches used to generate the existing data and for future, more in-depth studies.

Cellular Proliferation Assay (Example: Crystal Violet Staining)

This workflow outlines a common method for assessing the impact of a compound on cell proliferation.

Apoptosis Assay (Example: Annexin V/Propidium Iodide Staining)

This diagram illustrates a typical workflow for quantifying apoptosis using flow cytometry.

Logical Relationship of this compound Action

The following diagram provides a logical overview of the cascade of events initiated by this compound, leading to its anti-cancer effects.

Future Directions

The initial data on this compound are highly encouraging, positioning it as a valuable tool for cancer research and a potential therapeutic candidate. Future research will need to focus on several key areas:

-

Comprehensive Apoptosis Studies: Detailed investigations into the pro-apoptotic effects of this compound across a broader range of cancer cell lines are necessary. This should include mechanistic studies to confirm the involvement of the intrinsic and/or extrinsic apoptotic pathways.

-

In Vivo Efficacy: Evaluation of this compound in preclinical animal models is a critical next step to determine its anti-tumor activity, pharmacokinetic properties, and safety profile in a whole-organism context.

-

Selectivity Profiling: Understanding the selectivity of this compound for the different TEAD paralogs (TEAD1-4) will be important for predicting its efficacy and potential side effects.

-

Combination Therapies: Investigating the synergistic potential of this compound with other established anti-cancer agents could lead to more effective treatment strategies.

References

Methodological & Application

Application Notes and Protocols for TEAD-YAP Protein-Protein Interaction Assay with Tead-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing a TEAD-YAP protein-protein interaction (PPI) assay using Tead-IN-2, a known inhibitor of this interaction. The protocols detailed below are essential for researchers studying the Hippo signaling pathway and for professionals in drug development targeting this critical oncogenic interaction.

Introduction to TEAD-YAP Interaction and this compound

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2][3] The transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway.[3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1][3] This interaction is critical for the transcriptional activation of genes that promote cell proliferation and inhibit apoptosis, and its dysregulation is implicated in the development and progression of various cancers.[1][3][4] Therefore, the TEAD-YAP interaction has emerged as a promising therapeutic target in oncology.

This compound is a small molecule inhibitor that disrupts the TEAD-YAP protein-protein interaction. By doing so, it suppresses the transcriptional activity of TEAD and inhibits the proliferation of cancer cells.

Signaling Pathway

The Hippo signaling pathway tightly controls the activity of YAP. When the pathway is "on," a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP.[1][5] Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation.[1][5] When the pathway is "off," unphosphorylated YAP translocates to the nucleus and binds to TEAD, leading to the transcription of target genes.

Quantitative Data for this compound and Related Inhibitors

The following table summarizes the inhibitory concentrations of this compound and a related compound, YAP-TEAD-IN-2, from various studies. This data is crucial for designing experiments and for comparing the potency of different inhibitors.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | TEAD Transcriptional Activity | TEAD | 1.2 nM | [2] |

| This compound | Cell Proliferation | MDA-MB-231 cells | 4.4 µM | [2] |

| YAP-TEAD-IN-2 | Protein-Protein Interaction | YAP-TEAD | 2.7 nM | [6] |

Experimental Protocols

Several methods can be employed to assess the inhibitory effect of this compound on the TEAD-YAP interaction. The choice of assay depends on the specific research question, available equipment, and desired throughput. Below are detailed protocols for three commonly used assays: Co-Immunoprecipitation (Co-IP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Experimental Workflow Overview

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to study protein-protein interactions in a cellular context. This protocol is designed to determine if this compound can disrupt the interaction between endogenous or overexpressed TEAD and YAP in cells.

Materials:

-

Cells expressing TEAD and YAP (e.g., HEK293T, MDA-MB-231)

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against TEAD or YAP for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-TEAD and anti-YAP)

Protocol:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysates.

-

Incubate a defined amount of protein (e.g., 500 µg - 1 mg) with the primary antibody (e.g., anti-TEAD) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Western Blotting:

-

Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against TEAD and YAP, followed by HRP-conjugated secondary antibodies.

-

Visualize the bands using a chemiluminescence detection system.

-

Expected Results:

In the vehicle-treated sample, immunoprecipitation of TEAD should pull down YAP, which will be detected by the anti-YAP antibody on the Western blot. In samples treated with effective concentrations of this compound, the amount of co-immunoprecipitated YAP should be significantly reduced in a dose-dependent manner.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay suitable for high-throughput screening of PPI inhibitors. It measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.

Materials:

-

Purified recombinant TEAD protein (e.g., His-tagged)

-

Purified recombinant YAP protein or a peptide containing the TEAD-binding domain (e.g., biotinylated)

-

TR-FRET donor (e.g., Europium-labeled anti-His antibody)

-

TR-FRET acceptor (e.g., Streptavidin-labeled fluorophore like APC or XL665)

-

This compound (serially diluted in assay buffer)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of His-TEAD and the Europium-labeled anti-His antibody.

-

Prepare a solution of biotinylated YAP and Streptavidin-APC.

-

-

Assay Procedure:

-